molecular formula C64H97N3O2S5 B12295838 Dpptt-T

Dpptt-T

Cat. No.: B12295838
M. Wt: 1100.8 g/mol
InChI Key: HGNOYDZCKYAHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPPTT-T typically involves the polymerization of diketopyrrolopyrrole (DPP) with thieno[3,2-b]thiophene. The polymerization process often employs Stille or Suzuki coupling reactions, which are facilitated by palladium catalysts. The reaction conditions usually include an inert atmosphere (e.g., argon or nitrogen) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting polymer is then purified using techniques such as Soxhlet extraction with solvents like methanol, hexane, and chlorobenzene .

Chemical Reactions Analysis

Types of Reactions

DPPTT-T undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different electronic properties .

Scientific Research Applications

DPPTT-T has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DPPTT-T exerts its effects is primarily through its electronic properties. The compound’s narrow bandgap allows it to absorb photons in the near-infrared region, making it efficient in light-harvesting applications. The high charge carrier mobility is attributed to the strong π-π stacking interactions between the polymer chains, which facilitate efficient charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DPPTT-T stands out due to its unique combination of a narrow bandgap and high charge carrier mobility. This makes it particularly suitable for applications in organic photovoltaics and organic field-effect transistors, where both properties are crucial for high performance .

Properties

Molecular Formula

C64H97N3O2S5

Molecular Weight

1100.8 g/mol

IUPAC Name

azane;1-(2-methylthieno[3,2-b]thiophen-5-yl)-4-[2-(5-methylthiophen-2-yl)thieno[3,2-b]thiophen-5-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C64H94N2O2S5.H3N/c1-7-11-15-19-23-25-29-33-37-49(35-31-27-21-17-13-9-3)45-65-61(57-43-54-52(72-57)41-48(6)70-54)59-60(64(65)68)62(58-44-56-55(73-58)42-53(71-56)51-40-39-47(5)69-51)66(63(59)67)46-50(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-44,49-50H,7-38,45-46H2,1-6H3;1H3

InChI Key

HGNOYDZCKYAHNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC4=C(S3)C=C(S4)C5=CC=C(S5)C)C1=O)C6=CC7=C(S6)C=C(S7)C.N

Related CAS

1270977-98-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.